molecular formula C9H12N2O5 B14044506 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14044506
M. Wt: 228.20 g/mol
InChI Key: ILPQVLSHRQDSNB-SHYZEUOFSA-N
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Description

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly known as 5-methyluridine (m5U), is a pyrimidine nucleoside analog. Its structure comprises a β-D-ribofuranose sugar moiety (oxolane ring) with stereochemical configurations (2R,3R,4S) and a 5-methyl-substituted uracil base . This compound is a naturally occurring RNA modification, playing roles in RNA stability, translation, and cellular stress responses . Key physicochemical properties include a molecular weight of 283.24 g/mol, hydrogen bond donor/acceptor counts of 3/7, and a polar surface area of 114 Ų .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5-,6+,8+/m0/s1

InChI Key

ILPQVLSHRQDSNB-SHYZEUOFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • Molecular Formula: C9H12N2O5
  • Molecular Weight: Approximately 228.20 g/mol (based on related nucleoside structures)
  • Structural Features: Pyrimidine-2,4-dione base (thymine) attached to a tetrahydrofuran (oxolane) sugar ring with hydroxyl groups at positions 3 and 4, with defined stereochemistry (2R,3R,4S) on the sugar ring.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the glycosylation of the pyrimidine base (thymine) with a suitably protected sugar derivative, followed by deprotection steps to yield the final nucleoside.

Detailed Synthetic Routes

Glycosylation of Thymine with Protected Sugar Derivatives
  • Starting Materials:

    • Thymine or its derivatives
    • Protected sugar moiety such as 2,3,5-tri-O-acetyl-β-D-ribofuranose or analogs bearing protective groups on hydroxyls to control regio- and stereoselectivity.
  • Reaction Conditions:

    • Activation of the sugar moiety using Lewis acids (e.g., trimethylsilyl triflate) or other glycosyl donors (e.g., halogenated sugars)
    • Use of silylated thymine (e.g., N,O-bis(trimethylsilyl)thymine) to enhance nucleophilicity at N1 position
    • Solvents: Anhydrous acetonitrile or dichloromethane under inert atmosphere
    • Temperature: Typically 0°C to room temperature to control stereochemistry and minimize side reactions
  • Mechanism:

    • Formation of an oxocarbenium ion intermediate from the sugar donor
    • Nucleophilic attack by thymine at the anomeric center leading to β-glycosidic bond formation with stereochemical control at C2, C3, and C4 positions of the sugar ring.
Deprotection and Purification
  • Removal of protective groups (acetyl, benzoyl, or silyl groups) by mild basic hydrolysis (e.g., methanolic ammonia or sodium methoxide in methanol) or acidic conditions depending on protecting groups used
  • Purification by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure nucleoside.

Representative Experimental Data

Step Conditions & Reagents Yield (%) Notes
Glycosylation Thymine + 2,3,5-tri-O-acetyl-β-D-ribofuranose; TMSOTf catalyst; CH2Cl2; 0°C to RT 70-85 β-anomer favored due to neighboring group participation
Deprotection Methanolic ammonia; RT; 12-24 h 80-90 Complete removal of acetyl groups
Purification Silica gel chromatography - High purity (>98%) confirmed by NMR and HPLC

Alternative Synthetic Approaches

Enzymatic Synthesis

  • Use of nucleoside phosphorylases or glycosyltransferases for regio- and stereoselective coupling of thymine and sugar phosphates or nucleoside precursors
  • Advantages include mild conditions and high stereospecificity, but limited by enzyme availability and substrate scope.

Chemical Modifications Post-Synthesis

  • Introduction of functional groups at sugar hydroxyls or base modifications via selective protection and substitution reactions
  • Fluorination or methylation at sugar positions to generate analogs with altered biological properties.

Characterization Techniques

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Chemical Glycosylation Protected sugar + silylated thymine + Lewis acid catalyst High yield, scalable, stereocontrolled Requires protection/deprotection steps
Enzymatic Synthesis Nucleoside phosphorylase + sugar phosphate + thymine Mild conditions, stereospecific Enzyme availability, substrate specificity
Post-Synthetic Modification Selective protection + substitution reactions Structural diversity Multi-step, possible low yields

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium azide, and bromoisocyanuric acid monosodium salt . The reactions are typically carried out in solvents such as water and acetonitrile under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Therapeutics

Zidovudine (AZT)
  • Structure : 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
  • Key Differences : AZT replaces the 3'-hydroxyl group of thymidine with an azido (-N₃) group, altering its mechanism as a chain-terminating reverse transcriptase inhibitor .
  • Applications : FDA-approved for HIV/AIDS treatment.
  • Toxicity : Mitochondrial toxicity due to inhibition of DNA polymerase γ .
  • Molecular Weight : 267.24 g/mol .
Stavudine (d4T)
  • Structure : 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
  • Key Differences : Unsaturated dihydrofuran ring instead of a ribose-like oxolane.
  • Applications : HIV treatment; lower bioavailability compared to AZT .
  • Toxicity : Higher risk of lipoatrophy and neuropathy .
Telbivudine
  • Structure : 1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
  • Key Differences : β-L enantiomer configuration, enhancing specificity for HBV DNA polymerase .
  • Applications : Hepatitis B virus (HBV) inhibition .

Pyrimidine Nucleoside Derivatives in Oncology

Doxifluridine
  • Structure : 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione.
  • Key Differences : 5-fluorouracil (5-FU) prodrug with a fluorine substitution at C5 of the pyrimidine ring .
  • Applications : Oral chemotherapeutic agent for colorectal and breast cancers .
  • Molecular Weight : 309.4 g/mol .
4',5'-Didehydro-5'-deoxy-5-methyluridine
  • Structure : 1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione.
  • Key Differences : Methylidene group at C4'-C5' position, creating a conjugated diene system for enhanced antiviral activity .
  • Applications : Inhibits viral RNA polymerase in RNA viruses .

Comparative Analysis Table

Compound Name Structural Modifications Molecular Weight (g/mol) Key Applications Toxicity/Notes
5-Methyluridine (m5U) 5-methyl-uracil, β-D-ribofuranose (2R,3R,4S) 283.24 RNA modification Low cytotoxicity
Zidovudine (AZT) 3'-azido substitution, unsaturated oxolane 267.24 HIV/AIDS Mitochondrial toxicity
Stavudine (d4T) Dihydrofuran ring, unsaturated sugar 224.23 HIV/AIDS Lipoatrophy, neuropathy
Telbivudine β-L enantiomer configuration 242.23 HBV inhibition Low off-target effects
Doxifluridine 5-fluorouracil prodrug, methyl-oxolane 309.4 Colorectal/breast cancer Gastrointestinal toxicity
4',5'-Didehydro-5'-deoxy-m5U Methylidene at C4'-C5' 265.25 Broad-spectrum antiviral Under preclinical study

Research Findings and Mechanistic Insights

  • m5U vs. Antivirals : Unlike AZT and d4T, m5U lacks chain-terminating modifications, allowing its incorporation into RNA without disrupting replication. Its 3',4'-dihydroxy groups are critical for RNA polymerase recognition .
  • Stereochemical Impact : Telbivudine’s β-L configuration enhances selectivity for HBV polymerase over human enzymes, reducing toxicity .
  • Substituent Effects : Fluorine in Doxifluridine increases thymidylate synthase inhibition, while AZT’s azido group confers antiviral activity but also mitochondrial toxicity .

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